CID 156588593
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Overview
Description
CID 156588593 is a potent and selective inhibitor of ketohexokinase (KHK), an enzyme that catalyzes the phosphorylation of fructose to fructose-1-phosphate. This compound has an IC50 value of 0.45 μM, indicating its high efficacy in inhibiting KHK .
Preparation Methods
The preparation of CID 156588593 involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 200 mg/mL, with sonication recommended to enhance solubility . For in vivo applications, the compound can be prepared by dissolving it in a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween-80, and saline .
Chemical Reactions Analysis
CID 156588593 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific reagents and conditions are not extensively covered in the literature.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include DMSO, PEG300, and Tween-80. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 156588593 has a wide range of scientific research applications, including:
Chemistry: Used as a selective inhibitor in studies involving ketohexokinase.
Biology: Employed in research to understand the role of KHK in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to fructose metabolism, such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.
Industry: Utilized in the development of new drugs targeting KHK
Mechanism of Action
CID 156588593 exerts its effects by selectively inhibiting ketohexokinase. This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby disrupting the metabolic pathway of fructose. The molecular target of this compound is the active site of ketohexokinase, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
CID 156588593 is unique due to its high selectivity and potency as a ketohexokinase inhibitor. Similar compounds include:
- Perphenazine-d 8 dihydrochloride
- BL-1020 mesylate
- Spinacetin
- Zotepine
- Emedastine difumarate
- Cipralisant (enantiomer)
- Doxepin-d 3 hydrochloride
- A-317920
- Alcaftadine (Standard)
- ST-1006
- Chlorphenoxamine
- Mizolastine (Standard)
- Clemastine-d 5 fumarate
- H3 receptor-MO-1
- Azelastine hydrochloride (Standard)
- Izuforant
- ABT-239
- Fexofenadine
- Bepotastine besilate (Standard)
- Roxatidine (Standard)
- Ketotifen fumarate
- S 38093
- Roxatidine
- Histamine phosphate
- Ciproxifan maleate
- LML134
- H4R antagonist 3
- Olopatadine-d 3 hydrochloride .
These compounds share similar inhibitory properties but differ in their specific targets and applications.
Properties
InChI |
InChI=1S/C16H18F3N4O3/c1-15(26)2-3-22(8-15)14-9(5-20)10(16(17,18)19)4-13(21-14)23-6-11(24)12(25)7-23/h4,11,24-26H,2-3,6-8H2,1H3/t11-,15-/m0/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQCHKGRGRRDKJ-NHYWBVRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C2=C(C(=CC(=N2)N3CC([C](C3)O)O)C(F)(F)F)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C2=C(C(=CC(=N2)N3C[C@@H]([C](C3)O)O)C(F)(F)F)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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